(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid (S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 17355-23-6
VCID: VC21543152
InChI: InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid

CAS No.: 17355-23-6

Cat. No.: VC21543152

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Acetamido-3-(4-acetoxyphenyl)propanoic acid - 17355-23-6

CAS No. 17355-23-6
Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name (2S)-2-acetamido-3-(4-acetyloxyphenyl)propanoic acid
Standard InChI InChI=1S/C13H15NO5/c1-8(15)14-12(13(17)18)7-10-3-5-11(6-4-10)19-9(2)16/h3-6,12H,7H2,1-2H3,(H,14,15)(H,17,18)/t12-/m0/s1
Standard InChI Key ZUAVWNTVXZCOEL-LBPRGKRZSA-N
Isomeric SMILES CC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)C)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)OC(=O)C)C(=O)O

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator